molecular formula C6H6N2O5 B1610812 Ethyl 5-nitroisoxazole-3-carboxylate CAS No. 155088-43-0

Ethyl 5-nitroisoxazole-3-carboxylate

Cat. No.: B1610812
CAS No.: 155088-43-0
M. Wt: 186.12 g/mol
InChI Key: IRBHGCRWZVUNHP-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6N2O5 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the metals from the reaction mixtures . One of the synthetic methods involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO, water, and open air .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations . The results of these analyses reveal that the optimized molecular structure obtained from DFT calculations is equivalent to that obtained from X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively . For instance, the reaction between model 5-nitroisoxazole and 1,3-propanediamine as a bis(nucleophile) was studied by varying bases, solvents, reaction time, and temperature .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

Ethyl 5-nitroisoxazole-3-carboxylate derivatives have shown potential in medicinal chemistry. Specifically, compounds derived from this compound exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. These derivatives include novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which have been synthesized and tested for their biological activities, demonstrating effectiveness comparable to standard drugs in these areas (Rajanarendar et al., 2013).

Corrosion Inhibition

This compound derivatives have also found applications in corrosion inhibition, specifically for mild steel, which is crucial in industrial processes. Derivatives such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate have demonstrated high efficiency as corrosion inhibitors. These inhibitors work by forming an adsorbed film on the metal surface, thus protecting it from corrosion (Dohare et al., 2017).

Synthetic Organic Chemistry

This compound is also important in synthetic organic chemistry. It has been used in the synthesis of various organic compounds, including furan derivatives. These compounds have potential utility in different chemical reactions and can serve as intermediates in the synthesis of more complex molecules (Saikachi & Kitagawa, 1971).

Antimitotic Activity

Derivatives of this compound have been explored for their antimitotic activity against certain cancer cell lines. For example, novel 5-aminoisoxazoles containing specific moieties have shown moderate antimitotic activity against human lung carcinoma A549 cell line, indicating potential for development into anticancer drugs (Vasilenko et al., 2017).

Liquid Crystal Research

In the field of materials science, this compound derivatives have been studied for their liquid crystalline properties. The synthesis of 4,5-dihydroisoxazole-5-carboxylate derivatives and their characterization for liquid crystal applications reflect the compound's versatility and potential in advanced material science (Kotian et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl oxazole-5-carboxylate, suggests that it should be used as a laboratory chemical and not for food, drug, pesticide, or biocidal product use . It also recommends wearing personal protective equipment and ensuring adequate ventilation while handling the compound .

Future Directions

Isoxazole derivatives, including Ethyl 5-nitroisoxazole-3-carboxylate, continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic methods for isoxazole derivatives and exploring their potential biological activities .

Properties

IUPAC Name

ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBHGCRWZVUNHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566280
Record name Ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155088-43-0
Record name Ethyl 5-nitro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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